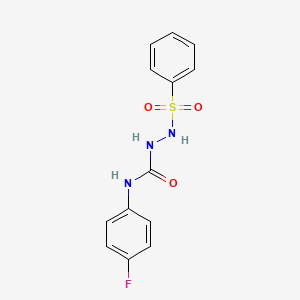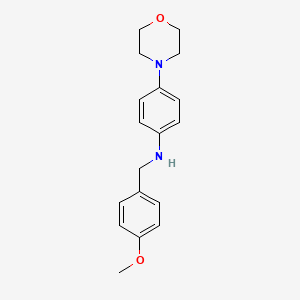![molecular formula C18H27NO6 B5031840 4-[4-(2-Ethylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B5031840.png)
4-[4-(2-Ethylphenoxy)butyl]morpholine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-Ethylphenoxy)butyl]morpholine;oxalic acid is a chemical compound that combines a morpholine ring with a butyl chain substituted with an ethylphenoxy group The oxalic acid component forms a salt with the morpholine derivative, enhancing its solubility and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Ethylphenoxy)butyl]morpholine typically involves the following steps:
Preparation of 2-Ethylphenol: This can be synthesized through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-Ethylphenoxybutyl Bromide: 2-Ethylphenol is reacted with 1,4-dibromobutane under basic conditions to form 2-ethylphenoxybutyl bromide.
Nucleophilic Substitution: The 2-ethylphenoxybutyl bromide is then reacted with morpholine in the presence of a base to form 4-[4-(2-Ethylphenoxy)butyl]morpholine.
Formation of the Oxalate Salt: Finally, the morpholine derivative is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-[4-(2-Ethylphenoxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenoxy group can be reduced to a phenol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the phenoxy group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-[4-(2-Carboxyphenoxy)butyl]morpholine.
Reduction: 4-[4-(2-Ethylphenol)butyl]morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学研究应用
4-[4-(2-Ethylphenoxy)butyl]morpholine;oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-[4-(2-Ethylphenoxy)butyl]morpholine;oxalic acid involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The ethylphenoxy group can enhance the compound’s binding affinity and specificity for its targets. The oxalic acid component can influence the compound’s solubility and stability, affecting its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
4-[4-(2-Phenoxy)butyl]morpholine: Lacks the ethyl group, which may affect its binding affinity and specificity.
4-[4-(2-Methoxyphenoxy)butyl]morpholine: Contains a methoxy group instead of an ethyl group, which can influence its chemical reactivity and biological activity.
4-[4-(2-Chlorophenoxy)butyl]morpholine:
Uniqueness
4-[4-(2-Ethylphenoxy)butyl]morpholine;oxalic acid is unique due to the presence of the ethyl group, which can enhance its binding affinity and specificity for molecular targets. The combination of the morpholine ring and the ethylphenoxy group provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
属性
IUPAC Name |
4-[4-(2-ethylphenoxy)butyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-2-15-7-3-4-8-16(15)19-12-6-5-9-17-10-13-18-14-11-17;3-1(4)2(5)6/h3-4,7-8H,2,5-6,9-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBAESVZEZSPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5031761.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B5031782.png)
![n,n'-Bis[4-(diethylamino)phenyl]terephthaldiamide](/img/structure/B5031787.png)


![1-[2-(2-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5031805.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5031807.png)
![N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H-cyclopenta[B]thiophen-2-YL}pyridine-4-carboxamide](/img/structure/B5031818.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5031824.png)

![2-cyclohexa-1,3-dien-1-yl-1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide](/img/structure/B5031834.png)
![1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5031835.png)

